An In-depth Technical Guide to 2-(2-Furanyl)-6-methylpyrazine-d3
An In-depth Technical Guide to 2-(2-Furanyl)-6-methylpyrazine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Furanyl)-6-methylpyrazine-d3 is the deuterium-labeled form of 2-(2-Furanyl)-6-methylpyrazine. Deuterated compounds are invaluable tools in analytical and pharmaceutical research, primarily serving as internal standards for quantitative analysis by mass spectrometry. The substitution of hydrogen with deuterium (B1214612) atoms results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference allows for its use as an internal standard in techniques like liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy and precision of quantification.[1] This guide provides a comprehensive overview of the chemical properties, applications, and a representative experimental protocol for the use of 2-(2-Furanyl)-6-methylpyrazine-d3.
Chemical Properties
The incorporation of three deuterium atoms in place of hydrogen atoms on the methyl group distinguishes 2-(2-Furanyl)-6-methylpyrazine-d3 from its parent compound. This isotopic substitution is key to its function as an internal standard, as it has a minimal effect on its chemical and physical properties, such as polarity and chromatographic retention time, while allowing for clear differentiation by a mass spectrometer.[2]
Below is a summary of the key chemical properties for both the deuterated and non-deuterated forms of the compound.
Table 1: Chemical and Physical Properties
| Property | 2-(2-Furanyl)-6-methylpyrazine-d3 | 2-(2-Furanyl)-6-methylpyrazine |
| Molecular Formula | C₉H₅D₃N₂O[1] | C₉H₈N₂O[3] |
| Molecular Weight | 163.19 g/mol [1] | 160.17 g/mol [3] |
| CAS Number | 1335402-08-8[1] | 32737-03-4[3] |
| Appearance | Not specified (typically a solid) | Not specified |
| Boiling Point | Not available | 240-241 °C (estimated)[4] |
| Flash Point | Not available | 96 °C (estimated)[4] |
| Solubility | Not specified (expected to be similar to the non-deuterated form) | Soluble in alcohol.[4] |
| SMILES | [2H]C([2H])([2H])C1=CN=CC(C2=CC=CO2)=N1[1] | CC1=CN=CC(=N1)C2=CC=CO2[3] |
Applications in Research and Drug Development
The primary application of 2-(2-Furanyl)-6-methylpyrazine-d3 is as an internal standard in bioanalytical methods, particularly for pharmacokinetic (PK) studies.[4] In these studies, researchers analyze the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[5] The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis for several reasons:[5]
-
Correction for Matrix Effects: Biological samples like plasma and urine are complex matrices that can interfere with the ionization of the analyte in a mass spectrometer, leading to ion suppression or enhancement. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[4]
-
Compensation for Sample Preparation Variability: Losses of the analyte can occur during various sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. By adding a known amount of the deuterated internal standard at the beginning of the process, these losses can be accounted for, as the standard will be lost at the same rate as the analyte.[4]
-
Improved Accuracy and Precision: The ability to correct for these sources of error leads to significantly more accurate and precise quantification of the drug candidate in biological samples.[4]
Experimental Protocols
Representative Protocol: Quantification of a Drug Candidate in Plasma using 2-(2-Furanyl)-6-methylpyrazine-d3 as an Internal Standard
1. Materials and Reagents:
-
Blank human plasma
-
Drug candidate (analyte)
-
2-(2-Furanyl)-6-methylpyrazine-d3 (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
2. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the drug candidate in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-(2-Furanyl)-6-methylpyrazine-d3 in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare serial dilutions of the analyte stock solution in blank plasma to create calibration standards at various concentrations and QC samples at low, medium, and high concentrations.
-
IS Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration that provides an appropriate response on the LC-MS system.
3. Sample Preparation (Protein Precipitation Method): [7]
-
Aliquot 100 µL of each plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 200 µL of the IS working solution (in acetonitrile) to each tube.
-
Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The samples are now ready for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte and the internal standard.
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of the analyte in the QC and study samples based on their measured peak area ratios.
Visualizations
Logical Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow of a preclinical pharmacokinetic study where a deuterated internal standard like 2-(2-Furanyl)-6-methylpyrazine-d3 would be used.
Caption: Workflow of a preclinical pharmacokinetic study.
Logical Relationship of Internal Standard Correction
This diagram illustrates how a deuterated internal standard corrects for variability during the analytical process.
Caption: How a deuterated standard corrects for variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. 2-(2'-Furyl)-6-methylpyrazine | C9H8N2O | CID 6429276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
